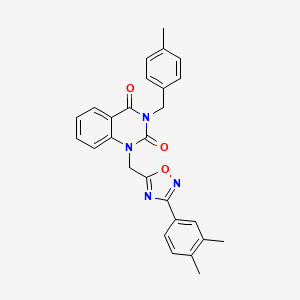

1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15043221

Molecular Formula: C27H24N4O3

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H24N4O3 |

|---|---|

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | 1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C27H24N4O3/c1-17-8-11-20(12-9-17)15-31-26(32)22-6-4-5-7-23(22)30(27(31)33)16-24-28-25(29-34-24)21-13-10-18(2)19(3)14-21/h4-14H,15-16H2,1-3H3 |

| Standard InChI Key | WUMRQMFJEHAUFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a quinazoline-2,4(1H,3H)-dione core, a bicyclic structure comprising a fused benzene and pyrimidine ring system with ketone groups at positions 2 and 4. Substituents at the N1 and N3 positions introduce additional complexity:

-

N1 Modification: A 1,2,4-oxadiazole ring linked via a methyl group to the quinazoline core. The oxadiazole moiety is substituted at position 3 with a 3,4-dimethylphenyl group.

-

N3 Modification: A 4-methylbenzyl group attached directly to the quinazoline nitrogen.

This architecture combines aromatic systems with heterocyclic and alkyl substituents, influencing electronic distribution and steric interactions .

Molecular Properties

While experimental data for this specific compound remains limited, analogous quinazoline derivatives exhibit the following trends:

-

Molecular Weight: Estimated at ~480–500 g/mol based on structural similarity to compounds like 4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (476.20 g/mol) .

-

logP: Predicted to range between 4.5–6.0 due to the presence of hydrophobic aryl and alkyl groups .

-

Hydrogen Bonding: The oxadiazole and quinazoline-dione moieties provide hydrogen bond acceptors, potentially enhancing target binding .

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols for this compound are unavailable, related quinazoline derivatives are synthesized through multi-step sequences:

-

Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

-

N-Alkylation: Introduction of the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl chloride.

-

Oxadiazole Construction: Cyclization of amidoxime precursors with carboxylic acid derivatives, followed by coupling to the quinazoline core .

Key challenges include regioselectivity in N-alkylation and maintaining stereochemical integrity during oxadiazole formation.

Stability and Reactivity

-

Thermal Stability: Quinazoline-diones generally exhibit moderate thermal stability, decomposing above 200°C.

-

Hydrolytic Sensitivity: The oxadiazole ring may undergo hydrolysis under strongly acidic or basic conditions, necessitating careful pH control during synthesis .

Biological Activity and Mechanisms

Enzyme Inhibition

Quinazoline derivatives are renowned for kinase and protease inhibition. Structural analogs demonstrate:

-

IC50 Values: Sub-micromolar inhibition of kinases such as EGFR and VEGFR2, critical in oncogenic signaling .

-

Binding Modes: X-ray crystallography of related compounds reveals hydrogen bonding with kinase hinge regions and hydrophobic interactions with allosteric pockets .

Comparative Analysis with Related Compounds

This comparison underscores the role of substituents in modulating physicochemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume